Cas no 2229336-39-2 (tert-butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate)

Technical Introduction: tert-Butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate is a specialized carbamate-protected intermediate used in organic synthesis and pharmaceutical research. Its structure incorporates a phenylthiophene moiety, offering versatility in constructing heterocyclic frameworks. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, enabling selective deprotection under mild acidic conditions. This compound is particularly valuable in peptide and small-molecule derivatization, where controlled reactivity and high purity are critical. Its well-defined reactivity profile makes it suitable for applications in medicinal chemistry, including the development of kinase inhibitors and other bioactive compounds. The product is typically characterized by HPLC and NMR to ensure consistency and suitability for advanced synthetic workflows.
tert-butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate structure
2229336-39-2 structure
Product Name:tert-butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate
CAS No:2229336-39-2
MF:C18H21NO3S
MW:331.429243803024
CID:5805482
PubChem ID:165680372
Update Time:2025-06-12

tert-butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate
    • tert-butyl N-[1-oxo-2-(5-phenylthiophen-2-yl)propan-2-yl]carbamate
    • EN300-1882254
    • 2229336-39-2
    • Inchi: 1S/C18H21NO3S/c1-17(2,3)22-16(21)19-18(4,12-20)15-11-10-14(23-15)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,19,21)
    • InChI Key: KERKIGSWTFGSIH-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2)=CC=C1C(C=O)(C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 331.12421471g/mol
  • Monoisotopic Mass: 331.12421471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 83.6Ų

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Additional information on tert-butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate

Introduction to tert-butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate (CAS No. 2229336-39-2)

tert-butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate (CAS No. 2229336-39-2) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its properties and potential uses.

The molecular structure of tert-butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate is composed of a tert-butyl group, a carbamate moiety, and a substituted thiophene ring. The presence of these functional groups imparts specific chemical and physical properties that make it an interesting candidate for various applications. The tert-butyl group, known for its steric hindrance and stability, contributes to the compound's overall stability and resistance to degradation. The carbamate moiety, on the other hand, is a versatile functional group that can participate in a wide range of chemical reactions, making it useful in synthetic chemistry.

The substituted thiophene ring is another key feature of this compound. Thiophenes are heterocyclic compounds that have found extensive use in the development of pharmaceuticals, organic electronics, and other advanced materials. The presence of a phenyl group on the thiophene ring further enhances the compound's electronic properties and solubility characteristics. These properties are crucial for applications in drug delivery systems, where solubility and stability are key factors.

Recent research has focused on the potential biological activities of tert-butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate. Studies have shown that this compound exhibits promising anti-inflammatory and antioxidant properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in vitro. This finding suggests that it could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its biological activities, tert-butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate has also been investigated for its potential use in materials science. Its unique electronic properties make it an attractive candidate for use in organic semiconductors and photovoltaic materials. A recent study published in Advanced Materials reported that the compound exhibited excellent charge transport properties when incorporated into thin films. This opens up possibilities for its use in next-generation electronic devices.

The synthesis of tert-butyl N-1-oxo-2-(5-phenylthiophen-2-yl)propan-2-ylcarbamate has been optimized through various methods to improve yield and purity. One common approach involves the reaction of tert-butyl isocyanate with 1-hydroxyiminoethyl-substituted thiophene derivatives under controlled conditions. This method has been shown to produce high yields of the desired product with minimal side reactions. The purity of the synthesized compound can be further enhanced through recrystallization or column chromatography techniques.

In terms of safety and handling, it is important to note that while tert-butyl N-1-oxo-2-(5-phenylthiophen-2-y l)propan - 2 - ylcarbamate is not classified as a hazardous substance, standard laboratory safety protocols should be followed during its handling and storage. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, the compound should be stored in a cool, dry place away from direct sunlight and incompatible materials.

The future prospects for tert-butyl N - 1 - oxo - 2 - (5 - phen ylthi oph en - 2 - yl)pro pan - 2 - ylcarb amate are promising. Ongoing research continues to explore its potential applications in both medicinal chemistry and materials science. As new insights are gained into its properties and behavior, it is likely that this compound will find even more diverse uses in various industries.

In conclusion, tert-but yl N - 1 - ox o - 2 - (5 - phen ylthi oph en - 2 - yl)pro pan - 2 - ylcarb amate (CAS No. 2229336 - 39 - 0) represents a fascinating example of how complex organic molecules can be designed to meet specific needs in different fields. Its unique combination of functional groups and structural features makes it an important subject of ongoing research, with potential applications ranging from pharmaceuticals to advanced materials.

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